RYTVELA (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

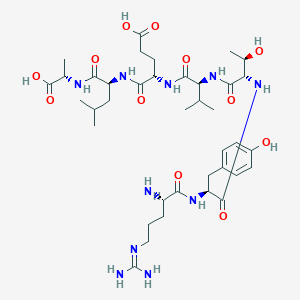

RYTVELA (trifluoroacetate salt) is a derivative of the peptide antagonist of interleukin-1 receptor 1 (IL-1R1). It contains all L-amino acids and is known for its potent anti-inflammatory properties. This compound has shown promise in preventing preterm birth by suppressing inflammation through the inhibition of the mitogen-activated protein kinase pathway while preserving the Nuclear factor kappa B pathway, which is important in immune vigilance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

RYTVELA (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .

Industrial Production Methods

In industrial settings, the production of RYTVELA (trifluoroacetate salt) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt to ensure stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions

RYTVELA (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions

The synthesis of RYTVELA (trifluoroacetate salt) involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid .

Major Products Formed

The major product formed during the synthesis of RYTVELA (trifluoroacetate salt) is the peptide itself, with trifluoroacetic acid as a by-product. The final product is a purified peptide with high purity (≥98%) .

Applications De Recherche Scientifique

RYTVELA (trifluoroacetate salt) has a wide range of scientific research applications:

Mécanisme D'action

RYTVELA (trifluoroacetate salt) exerts its effects by acting as an allosteric antagonist of the interleukin-1 receptor 1 (IL-1R1). It inhibits the mitogen-activated protein kinase pathway, which is involved in the production of proinflammatory mediators. By preserving the Nuclear factor kappa B pathway, RYTVELA maintains immune vigilance while suppressing inflammation . Additionally, it has been shown to inhibit the upregulation of inflammatory cytokines and uterine activation proteins, thereby preventing preterm birth .

Comparaison Avec Des Composés Similaires

Similar Compounds

AlkylGuanidino Urea (AGU) Compounds: These compounds, like RYTVELA, are often synthesized as trifluoroacetate salts and have been studied for their antibacterial properties.

Trifluoroacetic Acid Ethyl Ester: This compound is more reactive compared to trifluoroacetate and is used in protecting group strategies in peptide synthesis.

Uniqueness of RYTVELA

RYTVELA (trifluoroacetate salt) is unique due to its specific action as an allosteric antagonist of IL-1R1, which makes it highly effective in preventing inflammation-related conditions such as preterm birth. Its stability and high purity also make it a valuable compound in both research and therapeutic applications .

Propriétés

Formule moléculaire |

C38H62N10O12 |

|---|---|

Poids moléculaire |

851.0 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1 |

Clé InChI |

SUNCJLJFTXNIMH-BAKYWRNVSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one](/img/structure/B14090169.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090177.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090195.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)

![2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14090216.png)